2,4-Heptadienal is an organic compound with the formula C7H10O. It is a naturally occurring aldehyde found in various fruits and berries, including cranberries and cranberries []. While its applications are primarily in the food industry, 2,4-Heptadienal has also been explored in some scientific research areas.
Some studies have investigated the potential antimicrobial properties of 2,4-Heptadienal. One study found that it exhibited inhibitory effects against various foodborne pathogens, including Escherichia coli and Staphylococcus aureus []. However, further research is needed to determine the effectiveness and safety of 2,4-Heptadienal as a potential antimicrobial agent.
2,4-Heptadienal has also been studied for its potential biological activities. Some studies have shown that it may possess anti-inflammatory and antioxidant properties [, ]. However, these studies are preliminary, and further research is needed to understand the mechanisms and potential therapeutic applications of 2,4-Heptadienal.
(2E,4E)-Hepta-2,4-dienal, also known as trans,trans-2,4-heptadienal, is a seven-carbon aldehyde with two conjugated double bonds located at the 2nd and 4th positions. Its molecular formula is C₇H₁₀O, and it has a molecular weight of approximately 110.15 g/mol. This compound is recognized for its distinct aroma and flavor properties, making it a valuable ingredient in the food industry as a flavoring agent. It also serves as a marker for oxidative rancidity in various products .
Currently, there is no extensive research available on the specific mechanism of action of 2,4-Heptadienal in biological systems.
These reactions highlight its versatility in organic synthesis and potential applications in medicinal chemistry.
Several methods are available for synthesizing (2E,4E)-hepta-2,4-dienal:
These methods allow for both laboratory-scale and industrial production.
(2E,4E)-Hepta-2,4-dienal finds diverse applications across various fields:
Studies have shown that (2E,4E)-hepta-2,4-dienal can interact with phenolic compounds. These interactions are significant in understanding how lipid oxidation products influence food quality and safety. The trapping of this compound by phenolics may lead to the formation of stable adducts that can be detected in food products .
Several compounds share structural similarities with (2E,4E)-hepta-2,4-dienal:
Compound | Structure Type | Notable Features |
---|---|---|
2,4-Decadienal | Decadienal | Longer carbon chain; strong aroma |
2,4-Nonadienal | Nonadienal | Nine-carbon chain; also used as a flavoring agent |
2-Hexenal | Hexenal | Six-carbon chain; known for its green apple aroma |
Uniqueness: The unique combination of a seven-carbon chain and two conjugated double bonds gives (2E,4E)-hepta-2,4-dienal distinct chemical and physical properties compared to these similar compounds. Its specific structure leads to unique reactivity patterns and sensory characteristics that are valuable in both industrial and research contexts .
Acute Toxic;Irritant